3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound with the molecular formula . This compound features a pyrrolo[2,3-c]pyridine core structure, characterized by a bromine atom at the 3-position and a methoxy group at the 5-position. Its unique structural features and potential biological activities make it of significant interest in various scientific fields, particularly in medicinal chemistry and drug development.
3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine is classified as a heterocyclic aromatic compound. It belongs to the pyrrolo[2,3-c]pyridine family, which is known for its diverse biological activities, including anticancer properties. The compound can be sourced through chemical suppliers or synthesized in laboratory settings using established synthetic methods.
The synthesis of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine typically involves the bromination of 5-methoxy-1H-pyrrolo[2,3-c]pyridine. A common method employs N-bromosuccinimide (NBS) as the brominating agent in dichloromethane under reflux conditions. The general procedure is as follows:
In industrial applications, similar synthetic routes may be adapted for larger-scale production, focusing on optimizing yields and purity. Techniques such as continuous flow reactors are often employed to enhance efficiency and minimize waste during synthesis.
3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine can participate in various chemical reactions:
These reactions allow for the modification of the compound to create derivatives with tailored properties for specific applications in research and industry.
The mechanism of action of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine primarily involves its interaction with fibroblast growth factor receptors (FGFRs). By binding to the ATP-binding site of these receptors, it inhibits their kinase activity, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival. This inhibition can induce apoptosis in cancer cells and reduce tumor growth, making it a candidate for anticancer therapies.
While specific physical properties such as boiling point or solubility are not detailed in the sources reviewed, compounds in this class typically exhibit moderate solubility in organic solvents.
The chemical properties include:
Relevant data regarding these properties can be derived from experimental studies aimed at characterizing similar compounds within the pyrrolo family .
3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine has several notable applications:
Pyrrolo[2,3-c]pyridines represent a distinctive subclass of fused heterocycles where a pyrrole ring is fused to the c-face of a pyridine ring, creating a bicyclic system commonly termed 6-azaindole in medicinal chemistry. This structural motif exhibits significant tautomerism, with the 1H-tautomer predominating due to enhanced aromatic stability. The [2,3-c] fusion pattern specifically positions the pyridine nitrogen at the equivalent of the indole's 4-position, creating an electron-deficient system that profoundly influences both reactivity and molecular recognition properties. This contrasts sharply with the isomeric [2,3-b] fusion (found in 7-azaindoles), where nitrogen occupies the 6-position relative to the fusion bond. The precise regiochemistry dictates hydrogen bonding capabilities, dipole orientation, and π-orbital distribution, making each isomer pharmacologically distinct [1] [4].
Table 1: Key Isomers of Brominated Methoxy-pyrrolopyridines
Compound Name | CAS Number | Molecular Weight | Ring System |
---|---|---|---|
3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine | 1204298-60-1 | 227.058 | [2,3-c] (6-azaindole) |
3-broMo-5-Methoxy-1H-pyrrolo[2,3-b]pyridine | 1053655-76-7 | 227.06 | [2,3-b] (7-azaindole) |
3-Bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine | 1000341-09-2 | 227.06 | [3,2-b] |
7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine | 619331-35-0 | 227.061 | [2,3-c] regioisomer |
Halogen atoms, particularly bromine, serve as indispensable handles for structural diversification in drug discovery. At the molecular level, the carbon-bromine bond in compounds like 3-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine (MW: 227.058, C₈H₇BrN₂O) enables pivotal cross-coupling reactions (Suzuki, Stille, Buchwald-Hartwig) due to its moderate bond strength and polarization [1]. The bromine atom simultaneously enhances binding affinity through halogen bonding interactions with protein targets, where its σ-hole forms favorable contacts with carbonyl oxygens or electron-rich aromatics. The methoxy group (-OCH₃) contributes orthogonal functionality: its electron-donating character modulates the electron-deficient pyrrolopyridine core’s π-electron distribution, while the oxygen serves as a hydrogen bond acceptor. This dual functionality is evidenced by the compound’s calculated partition coefficient (LogP: 2.334), which reflects a balance between lipophilic (bromine) and polar (methoxy, pyrrolic NH) moieties [1] [4]. Such properties make brominated heterocycles crucial intermediates for kinase inhibitors, GPCR modulators, and epigenetic regulators.
Table 2: Physicochemical Properties of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine
Property | Value | Significance |
---|---|---|
Molecular Formula | C₈H₇BrN₂O | Confirms elemental composition and unsaturation |
Molecular Weight | 227.058 g/mol | Impacts pharmacokinetics and drug-likeness |
Exact Mass | 225.974 Da | Essential for mass spectrometry characterization |
Topological Polar Surface Area | 37.91 Ų | Predicts membrane permeability and solubility |
LogP | 2.334 | Indicates moderate lipophilicity for CNS penetration |
Hydrogen Bond Acceptors | 3 | Influences solubility and protein binding |
Hydrogen Bond Donors | 1 (pyrrolic NH) | Critical for target engagement |
This specific scaffold merges synthetic versatility with emerging therapeutic relevance. The bromine atom at the 3-position is highly activated toward metal-catalyzed cross-coupling due to the electron-withdrawing nature of the adjacent pyridine ring, enabling rapid generation of compound libraries. For instance, methylation at the pyrrolic nitrogen yields 3-bromo-5-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine (CAS: 1379303-39-5, C₉H₉BrN₂O, MW: 241.09), demonstrating straightforward N-functionalization [3]. Preliminary studies suggest the core structure exhibits intrinsic bioactivity; related analogs display antipsychotic and anxiolytic properties potentially through modulation of serotonin or dopamine receptors, though mechanistic elucidation requires further investigation [7]. The scaffold’s balanced physicochemical profile (LogP ≈2.3, TPSA ≈38 Ų) aligns with Lipinski’s criteria for CNS-penetrant compounds, making it a compelling template for neuropharmacological agent development. Furthermore, its crystalline nature and stability under standard storage conditions (sealed, 2-8°C) facilitate handling in medicinal chemistry workflows [4].
Table 3: Synthetic and Therapeutic Potential
Aspect | Current Evidence | Research Opportunity |
---|---|---|
Synthetic Versatility | N-alkylation (e.g., 1-methyl derivative) [3] | Palladium-catalyzed functionalization at C3 |
Bioactivity Profile | Antipsychotic/anxiolytic in related azaindoles [7] | Target deconvolution and SAR expansion |
Drug-Likeness | MW < 250, LogP 2.3, HBD=1, HBA=3 | Optimization for blood-brain barrier penetration |
Structural Diversity | Regioisomeric purity achievable [1] [4] | Development of isoform-selective analogs |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3